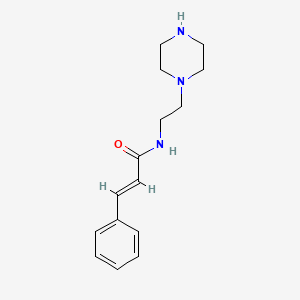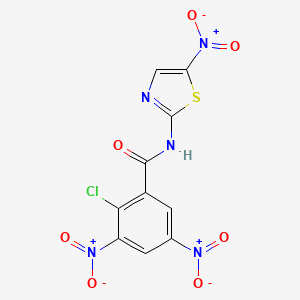
2,3-Dimethylquinoxaline hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylquinoxaline hydrate is a chemical compound with the molecular formula C10H12N2O. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoxaline hydrate typically involves the condensation of o-phenylenediamine with 2,3-butanedione. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethylquinoxaline hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline di-N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoxaline di-N-oxide, dihydroquinoxaline, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylquinoxaline hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying enzyme mechanisms and as a fluorescent marker in biological assays.
Medicine: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylquinoxaline hydrate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylquinoxaline
- Quinoxaline
- 2,3-Dimethylquinoxaline
Comparison: Compared to its analogs, 2,3-Dimethylquinoxaline hydrate is unique due to its hydrate form, which can influence its solubility and reactivity. Its specific substitution pattern also imparts distinct electronic properties, making it more suitable for certain applications, such as in fluorescence studies and as a precursor for more complex synthetic targets .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,3-dimethylquinoxaline;hydrate |
InChI |
InChI=1S/C10H10N2.H2O/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;/h3-6H,1-2H3;1H2 |
InChI-Schlüssel |
PHYOHPHFUWWCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-methyl-2-[(4-methylpiperidino)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11986163.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986181.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)
![N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide](/img/structure/B11986187.png)

![Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11986190.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)
![ethyl (2-{[(2E)-3-phenyl-2-propenoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11986202.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
![2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11986221.png)
